Lonomycin
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Overview
Description
Lonomycin is a complex organic compound with a highly intricate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lonomycin involves multiple steps, each requiring specific reaction conditions. The process typically starts with the preparation of the oxan and oxolan rings, followed by the introduction of hydroxyl and methoxy groups through controlled reactions. The final step involves the formation of the propanoic acid moiety, which is achieved through esterification or similar reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precision and consistency. The process would include stringent quality control measures to maintain the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
Lonomycin has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone
- 2-Hydroxyisobutyric acid
- 3-Hydroxy-4-methoxybenzaldehyde
Properties
Molecular Formula |
C44H76O14 |
---|---|
Molecular Weight |
829.1 g/mol |
IUPAC Name |
2-[2-hydroxy-6-[1-[2-[5-[5-(6-hydroxy-4-methoxy-3,5,6-trimethyloxan-2-yl)-4-methoxy-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-methoxy-3,5-dimethyloxan-2-yl]propanoic acid |
InChI |
InChI=1S/C44H76O14/c1-21-29(49-12)20-43(56-31(21)22(2)32-23(3)34(51-14)27(7)44(48,57-32)28(8)39(45)46)19-18-40(9,58-43)30-16-17-41(10,54-30)38-25(5)35(52-15)37(53-38)36-24(4)33(50-13)26(6)42(11,47)55-36/h21-38,47-48H,16-20H2,1-15H3,(H,45,46) |
InChI Key |
BKZOUCVNTCLNFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC2(CCC(O2)(C)C3CCC(O3)(C)C4C(C(C(O4)C5C(C(C(C(O5)(C)O)C)OC)C)OC)C)OC1C(C)C6C(C(C(C(O6)(C(C)C(=O)O)O)C)OC)C)OC |
Synonyms |
A 218 DE-3936 emericid lonomycin lonomycin A lonomycin B lonomycin, monosodium salt SQ 12,525 |
Origin of Product |
United States |
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